(4-chlorophenyl)(phenyl)methanimine
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Overview
Description
(4-Chlorophenyl)(phenyl)methanimine is an organic compound with the molecular formula C13H10ClN It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)(phenyl)methanimine typically involves the condensation of 4-chlorobenzaldehyde with aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzaldehyde+aniline→this compound+water
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imine oxides.
Reduction: Reduction of this compound typically yields the corresponding amine, (4-chlorophenyl)(phenyl)methanamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the phenyl and chlorophenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products:
Oxidation: Imine oxides.
Reduction: (4-Chlorophenyl)(phenyl)methanamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (4-Chlorophenyl)(phenyl)methanimine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may act as a precursor for the synthesis of drugs with antimicrobial, antifungal, or anticancer properties.
Industry: The compound finds applications in the production of dyes, pigments, and polymers. Its derivatives are used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(phenyl)methanimine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorophenyl and phenyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
(4-Chlorophenyl)(phenyl)methanamine: The reduced form of (4-chlorophenyl)(phenyl)methanimine.
(4-Chlorophenyl)(phenyl)methanone: A ketone derivative with different reactivity and applications.
(4-Chlorophenyl)(phenyl)methanol: An alcohol derivative used in various synthetic applications.
Uniqueness: this compound is unique due to its imine functionality, which imparts distinct reactivity compared to its amine, ketone, and alcohol counterparts. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
CAS No. |
41839-60-5 |
---|---|
Molecular Formula |
C13H10ClN |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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